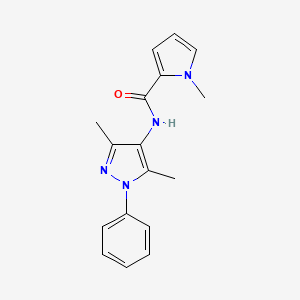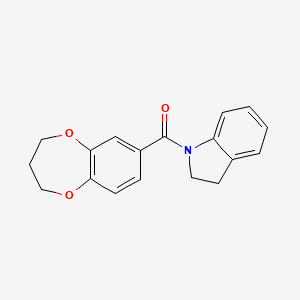
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline, also known as CERC-501, is a novel small molecule drug candidate that has been developed for the treatment of various neuropsychiatric disorders, such as depression, anxiety, and substance abuse disorders.
Mecanismo De Acción
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline acts as a selective antagonist of the kappa opioid receptor (KOR), which is involved in the regulation of stress, mood, and reward pathways in the brain. By blocking the activity of KOR, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline is thought to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are implicated in neuropsychiatric disorders.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline has been shown to have various biochemical and physiological effects in preclinical studies. For instance, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline has been found to increase the levels of dopamine and serotonin in certain brain regions, which are associated with mood regulation and reward processing. 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline has also been shown to reduce the expression of stress-related genes and proteins in the brain, indicating its potential anti-stress effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline is its selectivity for KOR, which reduces the risk of unwanted side effects and toxicity. 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline is also relatively easy to synthesize and can be administered orally, which makes it a convenient drug candidate for clinical trials. However, one of the limitations of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several future directions for the research and development of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline. One potential direction is to investigate its efficacy in treating other neuropsychiatric disorders, such as schizophrenia and post-traumatic stress disorder. Another direction is to explore the potential of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline as a therapeutic agent for chronic pain management, as KOR is involved in pain signaling pathways. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline and its potential long-term effects on the brain and behavior.
Métodos De Síntesis
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline can be synthesized through a multi-step process involving the reaction of 7-bromo-1,3-dihydro-benzo[c][1,2]oxathiin-4-one with 3,4-dihydroxybenzaldehyde and 2-aminobenzophenone in the presence of various reagents and catalysts. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline has been extensively studied in various preclinical and clinical trials for its potential therapeutic effects on neuropsychiatric disorders. In preclinical studies, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline has been shown to reduce stress-induced behaviors, improve cognitive function, and attenuate drug-seeking behavior in animal models of addiction. In clinical trials, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)indoline has been found to be safe and well-tolerated, with promising efficacy in reducing symptoms of depression and anxiety.
Propiedades
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-18(19-9-8-13-4-1-2-5-15(13)19)14-6-7-16-17(12-14)22-11-3-10-21-16/h1-2,4-7,12H,3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKWLXLQNKLHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)N3CCC4=CC=CC=C43)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(2,3-dihydro-1H-indol-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

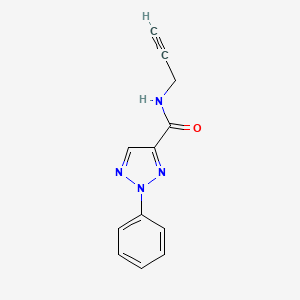
![[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7475292.png)
![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)
![7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B7475308.png)
![1,3-dimethyl-N-[(2-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475333.png)
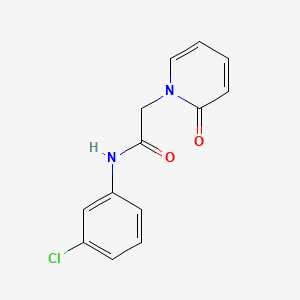
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide](/img/structure/B7475349.png)
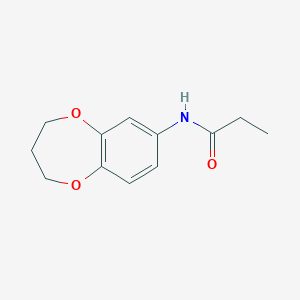
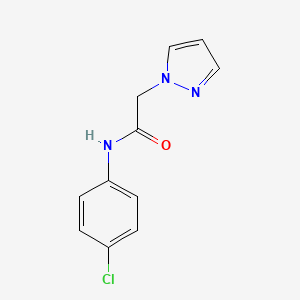
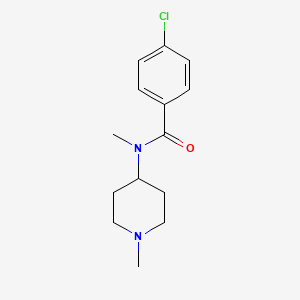
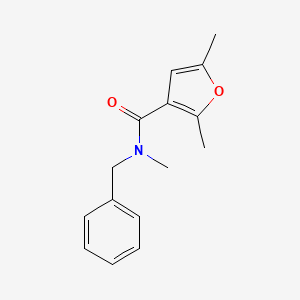
![2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide](/img/structure/B7475368.png)
